molecular formula C13H8ClN3OS2 B2424988 N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide CAS No. 392242-20-5

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide

Cat. No.: B2424988
CAS No.: 392242-20-5
M. Wt: 321.8
InChI Key: KIEXESVVWYRPFM-UHFFFAOYSA-N
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Description

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide is a heterocyclic compound that features a thiadiazole ring fused with a thiophene ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of the 4-chlorophenyl group enhances its chemical reactivity and biological activity.

Properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN3OS2/c14-9-5-3-8(4-6-9)12-16-17-13(20-12)15-11(18)10-2-1-7-19-10/h1-7H,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIEXESVVWYRPFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions. This reaction forms the 1,3,4-thiadiazole core.

    Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group is introduced through a nucleophilic substitution reaction, where a chlorinated aromatic compound reacts with the thiadiazole intermediate.

    Formation of the Thiophene Ring: The thiophene ring is synthesized by cyclization of a suitable precursor, such as a dithioester, under basic conditions.

    Coupling of the Thiadiazole and Thiophene Rings: The final step involves coupling the thiadiazole and thiophene rings through an amide bond formation, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the 4-chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Amines, thiols; often in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, amines.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Thiadiazole derivatives, including N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide, have been extensively studied for their anticancer properties. Research indicates that thiadiazole compounds can inhibit the viability of several cancer cell lines such as leukemia, non-small cell lung cancer, ovarian cancer, and breast cancer . The mechanism often involves the modulation of key signaling pathways related to cell proliferation and apoptosis.

Case Study: Antiviral Properties
A study synthesized several derivatives of 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide which showed moderate antiviral activity against Tobacco Mosaic Virus (TMV). Although these compounds were less effective than the control agent ningnanmycin, they exhibited promising potential for further development in antiviral therapies .

Agricultural Applications

Pesticidal Activity
Thiadiazole derivatives are also being explored for their pesticidal properties. Compounds with thiadiazole structures have demonstrated effectiveness against various pests and pathogens in agricultural settings. The incorporation of the chlorophenyl group enhances the biological activity of these compounds, making them suitable candidates for developing new agrochemicals.

Material Science

Conductive Polymers
Research into the use of thiadiazole-containing compounds in material science has revealed their potential in creating conductive polymers. These materials can be utilized in electronic devices due to their unique electronic properties derived from the thiadiazole and thiophene moieties.

Summary of Structural Characteristics

The compound this compound features a complex structure that contributes to its diverse applications:

Structural FeatureDescription
Thiadiazole Ring Provides biological activity and enhances reactivity.
Chlorophenyl Group Increases potency against cancer cells and pests.
Thiophene Moiety Contributes to electrical conductivity and stability in materials.

Mechanism of Action

The mechanism of action of N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or proteins involved in cellular processes such as signal transduction, apoptosis, and cell proliferation.

    Pathways Involved: It can modulate pathways like the MAPK/ERK pathway, PI3K/Akt pathway, and NF-κB pathway, leading to effects such as inhibition of cell growth, induction of apoptosis, and reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide
  • N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide
  • N-(5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide

Uniqueness

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide is unique due to the presence of the 4-chlorophenyl group, which enhances its reactivity and biological activity compared to its analogs with different substituents. This unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and other research fields.

Biological Activity

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in medicine.

1. Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions starting from 4-chlorobenzoic acid. The compound features a thiophene ring and a 1,3,4-thiadiazole moiety, which are crucial for its biological activity. The molecular formula is C₁₃H₈ClN₃O₂S₂, with a molecular weight of approximately 335.79 g/mol.

2.1 Anticancer Activity

Research has demonstrated that derivatives of 1,3,4-thiadiazole exhibit potent anticancer properties. Specifically, this compound has shown significant cytotoxic effects against various cancer cell lines:

Cell LineIC₅₀ (µg/mL)Mechanism of Action
MCF-7 (Breast)0.28Induces apoptosis via Bax/Bcl-2 ratio changes
HepG2 (Liver)9.6Cell cycle arrest at S and G2/M phases
Jurkat E6.1Not specifiedAntiproliferative effects

The compound's mechanism involves inducing apoptosis through the modulation of apoptotic pathways and increasing the Bax/Bcl-2 ratio, leading to enhanced cell death in cancer cells .

2.2 Antimicrobial Activity

This compound also exhibits notable antimicrobial properties:

  • Antibacterial : Effective against Staphylococcus epidermidis and alpha Streptococcus haemolyticus.
  • Antifungal : Demonstrated capacity to inhibit fungal growth in various assays.

The antimicrobial activity is attributed to the compound's ability to interfere with microbial biochemical pathways .

The mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Protein Synthesis : The thiadiazole moiety can interact with critical proteins involved in cell division and metabolism.
  • DNA Interaction : Studies suggest that this compound may bind to DNA, disrupting replication processes in microbial cells .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of various thiadiazole derivatives including this compound against MCF-7 and HepG2 cell lines. Results indicated that the compound caused significant cell death through apoptosis induction and cell cycle arrest .

Case Study 2: Antimicrobial Properties

In another investigation focusing on antimicrobial properties, this compound was tested against several bacterial strains. The results showed effective inhibition comparable to standard antibiotics .

5. Conclusion

This compound represents a promising candidate for further development in both anticancer and antimicrobial therapies. Its unique structural features contribute to its biological activities and warrant additional research to explore its full therapeutic potential.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide, and how can reaction conditions be optimized?

  • Answer : The synthesis typically involves condensation of substituted thiosemicarbazides with carboxylic acid derivatives under acidic conditions. For example, POCl₃ is used as a cyclizing agent, as seen in the synthesis of analogous 1,3,4-thiadiazole derivatives (e.g., refluxing at 90°C for 3 hours in POCl₃ followed by pH adjustment and recrystallization) . Optimization may include varying stoichiometry (e.g., 3:1 molar ratio of POCl₃ to substrate), temperature control (80–100°C), and solvent selection (DMSO/water mixtures for recrystallization) .

Q. How are key functional groups (e.g., thiadiazole, thiophene) in this compound characterized using spectroscopic methods?

  • Answer :

  • IR spectroscopy : Identifies NH (3200–3400 cm⁻¹), C=O (1650–1750 cm⁻¹), and C-S-C (600–700 cm⁻¹) stretches .
  • NMR : ¹H NMR reveals aromatic protons (δ 6.8–8.2 ppm for chlorophenyl and thiophene moieties) and carboxamide NH (δ ~10 ppm). ¹³C NMR confirms carbonyl carbons (δ ~165–170 ppm) and thiadiazole ring carbons (δ ~150–160 ppm) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 350–400 for similar derivatives) and fragmentation patterns validate the structure .

Q. What preliminary biological screening data exist for this compound, and how are these assays designed?

  • Answer : Thiadiazole-thiophene hybrids are often screened for antimicrobial or anticancer activity. Assays include:

  • MIC (Minimum Inhibitory Concentration) : Against bacterial/fungal strains (e.g., S. aureus, E. coli) using broth microdilution .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Controls: Reference drugs (e.g., ciprofloxacin for antimicrobials, doxorubicin for cytotoxicity) and solvent blanks are mandatory .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity and binding affinity of this compound?

  • Answer :

  • DFT calculations : Optimize geometry using B3LYP/6-31G(d) to analyze frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps for nucleophilic/electrophilic sites .
  • Molecular docking : Dock into target proteins (e.g., EGFR kinase for anticancer activity) using AutoDock Vina. Key interactions include hydrogen bonding with carboxamide NH and π-π stacking with the chlorophenyl group .
  • Validation: Compare computed binding energies with experimental IC₅₀ values .

Q. What strategies resolve contradictions in crystallographic data for thiadiazole-thiophene hybrids?

  • Answer : Discrepancies in bond lengths/angles (e.g., C-S vs. C-N distances in thiadiazole rings) arise from polymorphism or solvent effects. Mitigation includes:

  • High-resolution XRD : Collect data at low temperature (100 K) to reduce thermal motion artifacts .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., hydrogen bonds, halogen contacts) to explain packing differences .
  • Database cross-checking : Compare with Cambridge Structural Database entries (e.g., CCDC codes for similar derivatives) .

Q. How does substituent variation (e.g., replacing 4-chlorophenyl with methoxy groups) impact electrochemical properties?

  • Answer : Electron-withdrawing groups (e.g., -Cl) lower LUMO energy, enhancing electron affinity for electroluminescence applications. Cyclic voltammetry in DMF shows:

  • Redox peaks : Oxidation potentials shift by ±0.2 V with substituent changes .
  • Bandgap tuning : UV-Vis spectroscopy (e.g., λₐᵦₛ 300–400 nm) correlates with DFT-predicted HOMO-LUMO gaps .
  • Applications: Optoelectronic devices (e.g., OLEDs) require λₑₘ in visible range (450–600 nm) .

Q. What mechanistic insights explain the antimicrobial activity of thiadiazole-thiophene hybrids?

  • Answer : Proposed mechanisms include:

  • Enzyme inhibition : Binding to dihydrofolate reductase (DHFR) via hydrogen bonds with carboxamide and hydrophobic interactions with the thiadiazole ring .
  • Membrane disruption : Amphiphilic structure (polar carboxamide vs. hydrophobic chlorophenyl) permeabilizes bacterial membranes, measured via SYTOX Green uptake .
  • Resistance studies : Serial passage assays monitor MIC increases over generations to evaluate resistance development .

Methodological Notes

  • Synthesis reproducibility : Always report solvent purity (e.g., anhydrous DMF) and reaction atmosphere (N₂ for moisture-sensitive steps) .
  • Data validation : Cross-reference NMR shifts with predicted values (e.g., ChemDraw) and XRD data with CCDC entries .
  • Ethical compliance : Adhere to OECD guidelines for biological assays (e.g., GLP for cytotoxicity) .

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